2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid
Overview
Description
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid typically involves multiple steps:
Formation of the Benzo[d][1,2,3]triazole Core: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid, forming the triazole ring.
Attachment of the Amino Acid Moiety: The triazole ring is then functionalized with a suitable linker, such as a haloacetic acid derivative, under basic conditions to introduce the amino acid moiety.
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,2,3]triazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the triazole ring can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced triazole derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid can serve as a building block for more complex molecules. Its triazole ring is a versatile moiety that can participate in click chemistry, facilitating the synthesis of diverse compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The triazole ring can mimic peptide bonds, making it useful in the development of peptidomimetics.
Industry
In materials science, the compound can be used to create polymers with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazole ring can act as a bioisostere, replacing functional groups in biological molecules to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler triazole compound without the amino acid moiety.
2-(1H-Benzotriazol-1-yl)acetic acid: Lacks the benzyloxycarbonyl protection.
N-Cbz-glycine: Contains the benzyloxycarbonyl-protected amino group but lacks the triazole ring.
Uniqueness
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid is unique due to the combination of the triazole ring and the protected amino acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-15(22)14(20-13-9-5-4-8-12(13)18-19-20)17-16(23)24-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCGQJZQVLAXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401861 | |
Record name | (1H-Benzotriazol-1-yl){[(benzyloxy)carbonyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124676-19-3 | |
Record name | (1H-Benzotriazol-1-yl){[(benzyloxy)carbonyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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